molecular formula C69H102N6O6 B14335992 2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine CAS No. 96550-11-7

2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine

Cat. No.: B14335992
CAS No.: 96550-11-7
M. Wt: 1111.6 g/mol
InChI Key: NKOHLQMXKCKBJJ-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three isocyanate groups and long alkyl chains, which can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-isocyanato-3-pentadecylphenol. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent the hydrolysis of isocyanate groups. The reaction mixture is often heated to facilitate the substitution of chlorine atoms with the phenoxy groups.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine can undergo various chemical reactions, including:

    Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

    Substitution Reactions: The phenoxy groups can participate in electrophilic aromatic substitution reactions.

    Polymerization: The compound can act as a cross-linking agent in polymerization reactions, forming networks with other monomers.

Common Reagents and Conditions

    Amines: React with isocyanate groups to form ureas.

    Alcohols: React with isocyanate groups to form urethanes.

    Catalysts: Such as dibutyltin dilaurate, can be used to accelerate the reactions.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Urethanes: Formed from the reaction with alcohols.

    Cross-linked Polymers: Formed during polymerization reactions.

Scientific Research Applications

2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine has several applications in scientific research, including:

    Material Science: Used as a cross-linking agent in the synthesis of high-performance polymers and coatings.

    Bioconjugation: Employed in the modification of biomolecules for various biological assays.

    Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable urea or urethane linkages. This reactivity is exploited in various applications, such as cross-linking in polymers and bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-isocyanatophenoxy)-1,3,5-triazine: Lacks the long alkyl chains, resulting in different physical properties.

    2,4,6-Tris(4-aminophenoxy)-1,3,5-triazine: Contains amino groups instead of isocyanate groups, leading to different reactivity.

Uniqueness

The presence of long alkyl chains in 2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine imparts unique hydrophobic properties, making it suitable for applications in water-resistant coatings and materials. Additionally, the isocyanate groups provide versatile reactivity for various chemical modifications.

Properties

CAS No.

96550-11-7

Molecular Formula

C69H102N6O6

Molecular Weight

1111.6 g/mol

IUPAC Name

2,4,6-tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine

InChI

InChI=1S/C69H102N6O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-58-52-61(46-49-64(58)70-55-76)79-67-73-68(80-62-47-50-65(71-56-77)59(53-62)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)75-69(74-67)81-63-48-51-66(72-57-78)60(54-63)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-54H,4-45H2,1-3H3

InChI Key

NKOHLQMXKCKBJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC2=NC(=NC(=N2)OC3=CC(=C(C=C3)N=C=O)CCCCCCCCCCCCCCC)OC4=CC(=C(C=C4)N=C=O)CCCCCCCCCCCCCCC)N=C=O

Origin of Product

United States

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